

5-Iodo-1H-indazol-3-ol chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-1H-indazol-3-ol**

Cat. No.: **B127809**

[Get Quote](#)

An In-depth Technical Guide to **5-Iodo-1H-indazol-3-ol**: Chemical Properties and Reactivity

Disclaimer: Direct experimental data for **5-Iodo-1H-indazol-3-ol** is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds, including the indazole core, 3-hydroxyindazoles (indazol-3-ones), and 5-haloindazoles. The information on properties, reactivity, and experimental protocols is therefore presented as a predictive guide for research purposes.

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including kinase inhibitors like Axitinib and Pazopanib. Its unique electronic properties and versatile functionalization potential make it a valuable building block for drug discovery. This guide focuses on **5-Iodo-1H-indazol-3-ol**, a derivative poised for significant synthetic utility. The presence of three key reactive sites—the indazole nitrogen atoms, the hydroxyl group at the C3-position, and the iodine atom at the C5-position—makes this molecule a highly versatile intermediate for the construction of complex molecular architectures.

This document provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic protocols relevant to **5-Iodo-1H-indazol-3-ol**, intended for researchers, chemists, and professionals in drug development.

Chemical Structure and Properties

5-Iodo-1H-indazol-3-ol is characterized by a fused benzene and pyrazole ring system. A critical feature of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding keto form, 1,2-dihydro-3H-indazol-3-one. In solution, the 3-hydroxy-1H-indazole tautomer is generally considered to be the predominant form.[1]

Figure 1: Tautomeric equilibrium of **5-Iodo-1H-indazol-3-ol**.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties for **5-Iodo-1H-indazol-3-ol**. These values are estimated based on the parent compound 1H-indazol-3-ol and related iodo-substituted aromatics.[2]

Property	Predicted Value	Reference / Basis
Molecular Formula	C ₇ H ₅ IN ₂ O	-
Molecular Weight	259.95 g/mol	-
Appearance	Off-white to light beige solid	Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3]
Melting Point	>200 °C (decomposes)	Analogy to 1H-indazol-3-ol[2]
pKa	~11-12 (hydroxyl proton)	Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3]
Solubility	Soluble in polar aprotic solvents (DMSO, DMF), slightly soluble in alcohols, insoluble in water.	General solubility of indazole derivatives

Reactivity and Synthetic Applications

The synthetic utility of **5-Iodo-1H-indazol-3-ol** stems from its three distinct reactive centers, allowing for sequential and regioselective functionalization.

Figure 2: Key reactive sites on the **5-Iodo-1H-indazol-3-ol** scaffold.

N-Alkylation and N-Acylation

The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges during alkylation or acylation. The ratio of N1 to N2 substitution is highly dependent on the reaction conditions.[4]

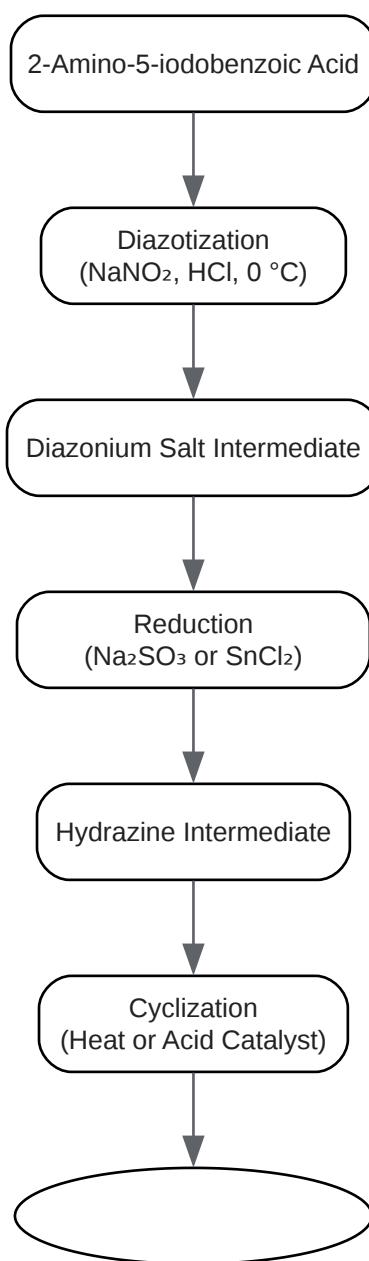
- N1-Selectivity: Generally favored under thermodynamic control. Conditions using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically yield the N1-alkylated product as the major isomer.[4][5]
- N2-Selectivity: Can be favored under kinetic control or when steric hindrance at the N1 position is significant. Substituents at the C7 position can direct alkylation to the N2 position. [5]

O-Alkylation and O-Acylation

The hydroxyl group at the C3 position is nucleophilic and can undergo reactions such as etherification (O-alkylation) and esterification (O-acylation).[6] Competition between N- and O-alkylation can occur. The choice of base is critical; using a milder base like potassium carbonate (K_2CO_3) may favor O-alkylation, whereas a strong base like NaH will preferentially deprotonate the indazole N-H, leading to N-alkylation.

C5-Iodo Group: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C5 position is the most versatile site for building molecular complexity. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.


- Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with aryl or vinyl boronic acids/esters. This is a robust method for synthesizing 5-aryl or 5-vinyl indazoles.[7][8]
- Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, providing access to 5-aminoindazole derivatives.[9]
- Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, yielding 5-alkynylindazoles.

- Heck Coupling: Couples the iodoindazole with alkenes to introduce vinyl groups.

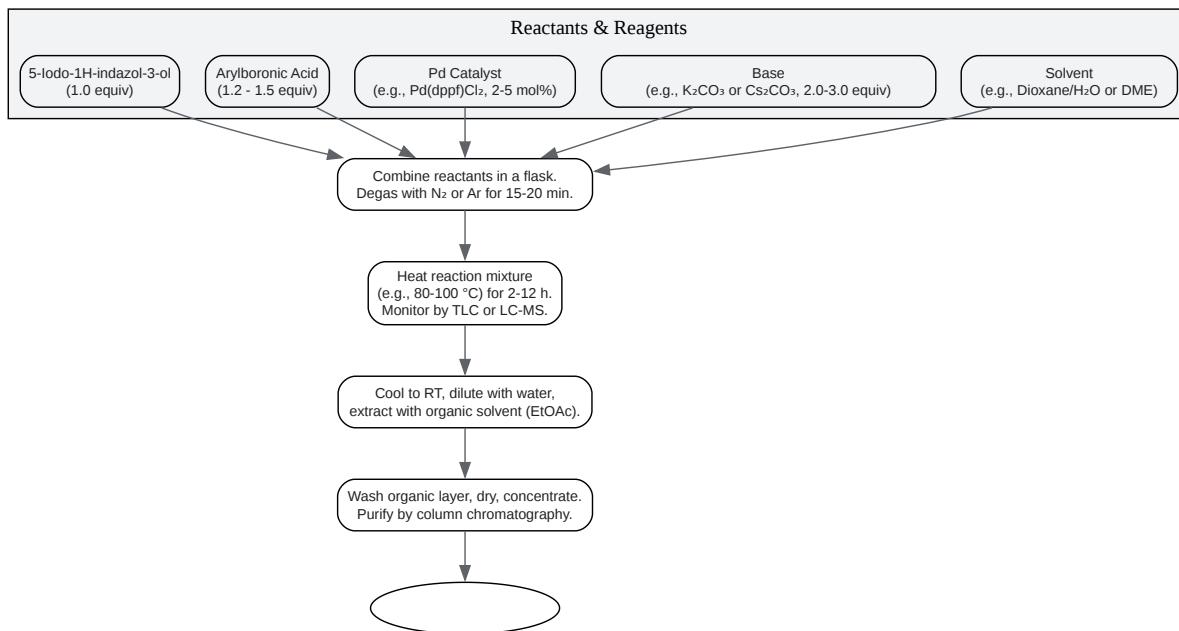
Proposed Synthesis and Experimental Protocols

Proposed Synthetic Route

A plausible synthetic pathway to **5-Iodo-1H-indazol-3-ol** is outlined below, starting from commercially available 2-amino-5-iodobenzoic acid.

[Click to download full resolution via product page](#)

Figure 3: Proposed workflow for the synthesis of **5-Iodo-1H-indazol-3-ol**.


General Experimental Protocols

The following are generalized protocols for key transformations. Researchers should optimize conditions for the specific substrate.

Protocol 1: N1-Alkylation (Selective)[10]

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add **5-Iodo-1H-indazol-3-ol** (1.0 equiv).
- Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
- Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
- Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
- Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling[8]

[Click to download full resolution via product page](#)

Figure 4: General experimental workflow for Suzuki-Miyaura coupling.

- Preparation: In a reaction vessel, combine **5-Iodo-1H-indazol-3-ol** (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
- Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).
- Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes.

- Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
- Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for **5-Iodo-1H-indazol-3-ol**, which are crucial for its characterization. These predictions are based on known data for iodoindazoles and 3-hydroxyindazoles.[11][12]

Technique	Expected Features
¹ H NMR	δ 11-13 ppm: Broad singlet, 1H (NH proton, D ₂ O exchangeable). δ 9-10 ppm: Broad singlet, 1H (OH proton, D ₂ O exchangeable). δ 7.5-8.0 ppm: Multiplet, 2H (Aromatic protons C4-H and C6-H). δ 7.0-7.5 ppm: Doublet, 1H (Aromatic proton C7-H).
¹³ C NMR	δ ~160 ppm: C3 (hydroxyl-bearing carbon). δ ~140-145 ppm: Quaternary carbons of the fused ring system. δ ~110-130 ppm: Aromatic CH carbons. δ ~85-90 ppm: C5 (iodine-bearing carbon).
FT-IR (cm ⁻¹)	3200-3400 (broad): O-H and N-H stretching. ~3100: Aromatic C-H stretching. ~1620: C=N stretching of the pyrazole ring. ~1580, 1480: Aromatic C=C stretching. ~500-600: C-I stretching.
Mass Spec (ESI)	[M+H] ⁺ : m/z ~260.95 [M-H] ⁻ : m/z ~258.94

Safety and Handling

Indazole derivatives should be handled with care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.
- Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
- Disposal: Dispose of chemical waste according to local institutional and governmental regulations.

Conclusion

5-Iodo-1H-indazol-3-ol represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for selective modifications through well-established methodologies like N/O-alkylation and palladium-catalyzed cross-coupling. While direct experimental data is sparse, this guide provides a robust, predictive framework based on closely related analogs to facilitate its use in the laboratory. The ability to introduce diverse substituents at three different positions makes this compound an excellent starting point for generating libraries of novel indazole derivatives for biological screening and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 3. Cas 2215-63-6,1-Benzyl-3-hydroxy-1H-indazole | lookchem [lookchem.com]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [5-Iodo-1H-indazol-3-ol chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127809#5-iodo-1h-indazol-3-ol-chemical-properties-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com